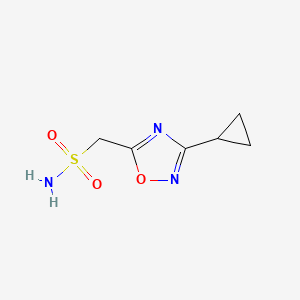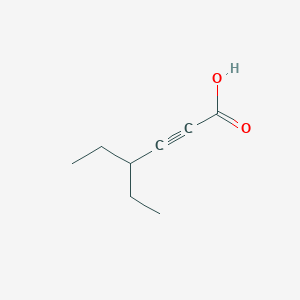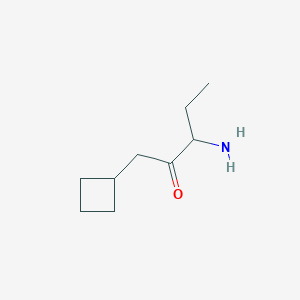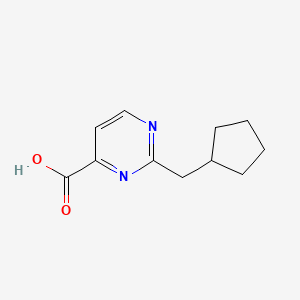
4-Ethylisoquinoline-1,3(2H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its presence in various natural products and therapeutic lead compounds. This compound is part of the isoquinoline alkaloid family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield. One common method includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These reactions often involve the direct coupling of the C(sp3)–H bond of 1,2,3,4-tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies are often applied to scale up the production of such compounds. This includes the use of environmentally friendly reagents and catalysts to minimize waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Aplicaciones Científicas De Investigación
4-Ethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and neuroprotective effects.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases and infections.
Industry: Used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-ethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interact with receptors involved in inflammatory and neurodegenerative processes. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its broad range of biological activities.
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with significant biological activities.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its anti-neuroinflammatory properties.
Uniqueness
4-Ethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Fórmula molecular |
C11H11NO2 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
4-ethyl-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C11H11NO2/c1-2-7-8-5-3-4-6-9(8)11(14)12-10(7)13/h3-7H,2H2,1H3,(H,12,13,14) |
Clave InChI |
XZUGVAGZUUHFCI-UHFFFAOYSA-N |
SMILES canónico |
CCC1C2=CC=CC=C2C(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13187881.png)





![5-Benzyl-3a-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine](/img/structure/B13187934.png)



![tert-Butyl N-[6-(2-methoxyphenyl)-6-oxohexyl]carbamate](/img/structure/B13187947.png)
![Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate](/img/structure/B13187958.png)
